4-Chloro-2-fluoro-3-(methylthio)benzoic acid
Description
4-Chloro-2-fluoro-3-(methylthio)benzoic acid is a substituted benzoic acid derivative characterized by a trifunctional aromatic ring system. The compound features:
- Chlorine at the 4-position (electron-withdrawing, enhancing electrophilic substitution resistance).
- Fluorine at the 2-position (inductive electron-withdrawing effects, modulating acidity and reactivity).
- Methylthio group (-SCH₃) at the 3-position (moderate electron-donating via sulfur’s lone pairs, increasing lipophilicity).
This substitution pattern confers unique physicochemical properties, including altered solubility, acidity (pKa), and reactivity in synthetic pathways. It is primarily utilized in pharmaceutical and agrochemical research as a building block for bioactive molecules, though its direct applications are less documented compared to analogs .
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAZYGPSECIYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nucleophilic substitution, and purification steps to ensure high purity and yield. The reaction conditions often require controlled temperatures and the use of specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .
Scientific Research Applications
4-Chloro-2-fluoro-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-(methylthio)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methylthio groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs and their substituent-driven differences are summarized below:
Key Observations :
- Methylthio vs. Methyl Groups : The -SCH₃ group in 4-chloro-2-fluoro-3-(methylthio)benzoic acid increases steric bulk and lipophilicity compared to the -CH₃ group in A128066 (similarity 0.94). This enhances membrane permeability in drug candidates but may reduce aqueous solubility .
- Fluorine Positioning: The 2-fluoro substituent in all analogs lowers the pKa (~2.5–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2), improving bioavailability .
- Electron-Withdrawing vs. Donating Groups : The -SCH₃ group’s electron-donating nature contrasts with -CF₃ (in ), which drastically increases acidity and reactivity in cross-coupling reactions .
Biological Activity
4-Chloro-2-fluoro-3-(methylthio)benzoic acid is an aromatic compound notable for its unique combination of functional groups, including a chloro group, a fluoro group, and a methylthio group. This molecular configuration significantly influences its chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is , with a molecular weight of approximately 202.66 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound often exhibit antimicrobial properties . Derivatives of benzoic acids are known to inhibit the growth of various microorganisms, making them valuable in pharmaceutical applications. The presence of halogen atoms (chlorine and fluorine) typically enhances the metabolic stability and bioactivity of these compounds, potentially leading to improved efficacy against pathogens.
Cytotoxicity and Cancer Research
Recent studies have focused on the cytotoxic effects of related compounds on human cancer cell lines. For instance, several benzoic acid derivatives have shown significant inhibitory activity against cancer cell proliferation. In vitro studies have demonstrated that certain derivatives can act as microtubule-destabilizing agents, leading to apoptosis in cancer cells by inducing cell cycle arrest at the G2/M phase .
Table 1: Cytotoxic Activity against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.99 ± 0.01 | Microtubule inhibition |
| Compound B | A549 | 0.054 | Apoptosis induction |
| Compound C | HeLa | 0.048 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with cellular targets involved in critical pathways such as tubulin polymerization. Studies suggest that the compound may bind to specific sites on tubulin, disrupting microtubule dynamics and leading to cell death through apoptosis .
Study 1: Inhibition of Microtubule Assembly
In a study evaluating various benzoic acid derivatives, it was found that certain compounds could inhibit microtubule assembly effectively at concentrations around 20 µM. These compounds displayed a significant reduction in cell viability in breast cancer cell lines, indicating their potential as therapeutic agents .
Study 2: Apoptosis Induction in Cancer Cells
Another investigation demonstrated that selected derivatives could enhance caspase-3 activity significantly, confirming their role in inducing apoptosis in cancer cells such as MDA-MB-231 and HeLa. The morphological changes observed during the study corroborated the cytotoxic effects attributed to these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
